2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide
Overview
Description
2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, phenyl, and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-phenylacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with an aldehyde or ketone to form the final product through a condensation reaction. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydrazinylidene group may produce hydrazine derivatives.
Scientific Research Applications
2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N,N-dimethylacetamide
- 2-hydroxy-N-methylacetamide
- 2-hydroxy-N,N-dimethylpropanamide
Uniqueness
Compared to similar compounds, 2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide has a more complex structure with multiple functional groups, which enhances its reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-hydroxy-N-[(Z)-[(2Z)-2-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]ethylidene]amino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15(13-7-3-1-4-8-13)17(25)21-19-11-12-20-22-18(26)16(24)14-9-5-2-6-10-14/h1-12,15-16,23-24H,(H,21,25)(H,22,26)/b19-11-,20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCPNWFUAREHP-YZLQMOBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC=NNC(=O)C(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(O)C(=O)N/N=C\C=N/NC(=O)C(O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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